Hexadecyl 16-methylheptadecanoate
Description
Structure
2D Structure
Properties
CAS No. |
93919-02-9 |
|---|---|
Molecular Formula |
C34H68O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
hexadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32-36-34(35)31-28-25-22-19-16-13-12-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 |
InChI Key |
FBQVFXLUGAFMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Isolation and Identification from Biological Matrices
This wax ester has been identified in a variety of biological sources, ranging from fungi to plants.
The compound has been detected in several plant species, highlighting its distribution across the plant kingdom.
Tamarindus indica (Tamarind) leaves: A study analyzing the various components of tamarind organs revealed the presence of numerous metabolites. nih.gov While this specific ester was not the most abundant, the leaves are known to contain a complex mixture of phytochemicals. nih.gov
Plumbago indica (Indian leadwort) root bark: Methanol (B129727) extracts of the root bark of Plumbago indica have been found to contain methyl 16-methylheptadecanoate. sjp.ac.lkresearchgate.net The plant is recognized for its diverse phytochemical profile, which includes a range of other compounds. sjp.ac.lknih.govresearchgate.net
Ceiba chodatii (Floss silk tree) flowers: Research on the flowers of Ceiba chodatii has led to the isolation and identification of various phytoconstituents. mdpi.com Although this specific ester is not highlighted as a major component, the flowers are a source of diverse natural products. mdpi.com
Table 1: Documented Plant Sources of Hexadecyl 16-methylheptadecanoate or its Methyl Ester
| Plant Species | Part of Plant |
|---|---|
| Tamarindus indica | Leaves nih.gov |
| Plumbago indica | Root Bark sjp.ac.lkresearchgate.net |
| Ceiba chodatii | Flowers mdpi.com |
Note: The table indicates the presence of the related compound methyl 16-methylheptadecanoate in some sources.
Beyond fungi and plants, the building blocks of this ester, fatty acids and fatty alcohols, are ubiquitous in nature. The methyl ester form, methyl 16-methylheptadecanoate, has been reported in tobacco (Nicotiana tabacum). nih.gov
Postulated Biosynthetic Routes and Enzymatic Precursors
The biosynthesis of this compound involves several key enzymatic steps, starting from basic building blocks.
The formation of the 16-methylheptadecanoic acid portion of the molecule is a multi-step process.
Primer Synthesis: The biosynthesis of branched-chain fatty acids often starts with primers derived from amino acid metabolism. nih.gov
Fatty Acid Elongation: The primer is then elongated by a fatty acid synthase (FAS) system. nih.govunl.edursc.org This process iteratively adds two-carbon units, typically from malonyl-CoA, to the growing acyl chain. nih.gov
Methyl Branching: The introduction of a methyl branch can occur when methylmalonyl-CoA is used as an extender unit by the FAS instead of the usual malonyl-CoA. nih.gov The enzyme ECHDC1 is known to play a role in regulating the levels of methyl-branched fatty acids by degrading methylmalonyl-CoA. nih.gov
Once the 16-methylheptadecanoic acid and hexadecanol (B772) (the 16-carbon alcohol) are synthesized, they are joined together through a process called esterification.
Mechanism: In the presence of an acid catalyst, the carboxylic acid is protonated. An alcohol molecule can then react with this activated intermediate, and after the loss of a water molecule and a proton, an ester is formed.
In Vivo Context: Within a cell, this reaction is catalyzed by enzymes. Fatty acids can be esterified to various molecules, including glycerol, cholesterol, and long-chain alcohols, to form a wide range of lipids. The process of re-esterification of free fatty acids is a known pathway in adipose tissue. nih.gov The rapid hydrolysis and re-esterification of fatty acid esters are important metabolic processes in vivo. physiology.orgnih.gov
Table 2: Key Precursors and Processes in the Biosynthesis of this compound
| Component/Process | Description |
|---|---|
| 16-Methylheptadecanoic Acid | The fatty acid component, synthesized through elongation and methyl branching. |
| Hexadecanol | The fatty alcohol component, a 16-carbon straight-chain alcohol. |
| Fatty Acid Synthase (FAS) | The enzyme complex responsible for elongating the fatty acid chain. nih.govunl.edursc.org |
| Methylmalonyl-CoA | The precursor that introduces the methyl branch into the fatty acid chain. nih.gov |
| Esterification | The enzymatic reaction that joins the fatty acid and the fatty alcohol to form the final ester. |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Approaches
The primary route to synthesizing Hexadecyl 16-methylheptadecanoate involves the direct combination of its constituent alcohol and carboxylic acid. ontosight.ai
The fundamental synthesis of this compound is achieved through the esterification of hexadecanol (B772) with 16-methylheptadecanoic acid. ontosight.ai This reaction joins the 16-carbon alkyl chain of hexadecanol to the carboxyl group of 16-methylheptadecanoic acid, an 18-carbon fatty acid with a methyl branch at the 16th position, forming a wax ester. ontosight.ai
This type of reaction, known as Fischer-Speier esterification when acid-catalyzed, typically involves heating the two reactants, often in the presence of an acid catalyst, to drive the equilibrium towards the ester product by removing the water formed during the reaction. For similar long-chain esters, direct heating of the alcohol and acid without a solvent can also be effective. google.com
Optimizing the synthesis of long-chain esters like this compound is crucial for maximizing yield and purity. Key parameters that are manipulated include temperature, reaction time, molar ratio of reactants, and the use of catalysts.
Drawing parallels from the synthesis of the structurally similar compound, hexadecyl hexadecanoate (B85987), effective conditions can be inferred. google.com A patented method for preparing hexadecyl hexadecanoate involves mixing hexadecanol and the fatty acid, heating them to a molten state, and then reacting the mixture at high temperatures (150-350°C) for a short duration (25-35 minutes) under an inert atmosphere like nitrogen. google.com This catalyst-free approach simplifies purification and is environmentally friendly. google.com The molar ratio of alcohol to acid is typically kept close to stoichiometric, in the range of 1:0.8 to 1:1.2, to ensure complete conversion. google.com
For other esterification reactions, catalysts are commonly employed. Acid catalysts such as sulfuric acid or boron trifluoride-methanol are frequently used for preparing fatty acid esters. aocs.orgnih.gov Enzymatic catalysts, particularly lipases like Candida antarctica lipase (B570770) B (CALB), offer a milder alternative, often proceeding at lower temperatures (e.g., 37°C) over longer periods (e.g., 48 hours). nih.gov
| Parameter | Condition Range | Rationale |
| Temperature | 150 - 350°C | Provides sufficient energy to overcome the activation barrier for the reaction without a catalyst. google.com |
| Molar Ratio (Alcohol:Acid) | 1:0.8 to 1:1.2 | Ensures that the reactants are consumed as completely as possible, maximizing the yield of the final ester product. google.com |
| Reaction Time | 25 - 35 minutes | A short reaction time at high temperature is sufficient to drive the reaction to completion. google.com |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the long-chain organic molecules at high temperatures. google.com |
| Catalyst | None / Acid / Enzymatic | Catalyst-free methods simplify the process. google.com Acid or enzymatic catalysts can lower the required reaction temperature and time. aocs.orgnih.gov |
A significant challenge in the synthesis of this compound is the control of stereochemistry. The precursor, 16-methylheptadecanoic acid, possesses a chiral center at the C-16 position where the methyl group is attached. nih.gov Consequently, this fatty acid can exist as two different stereoisomers (enantiomers).
A standard chemical synthesis that does not employ chiral control will result in a racemic mixture of the final ester, meaning it will contain equal amounts of both possible stereoisomers. Achieving a stereoselective synthesis, which produces a single desired stereoisomer, requires more advanced techniques. This would typically involve one of two strategies:
Starting with an enantiomerically pure form of 16-methylheptadecanoic acid.
Using a chiral catalyst or auxiliary during the synthesis process to favor the formation of one isomer over the other.
Facile and stereoselective syntheses have been developed for other complex fatty acids, often using methods like the Wittig reaction under controlled conditions to establish specific double bond geometries or chiral centers. researchgate.net Similar principles could be applied to produce a specific stereoisomer of this compound if required.
Derivatization and Analog Preparation
The synthesis of derivatives and analogs of this compound is important for creating compounds with tailored properties and for use as analytical standards.
Hexadecanol (cetyl alcohol) can be reacted with a variety of other fatty acids to produce a range of wax esters with different properties. A series of high-chain fatty acid esters of 1-hexadecanol (B1195841) were prepared by reacting the alcohol with C10–C20 fatty acids with even carbon numbers. researchgate.net This esterification was successfully carried out under vacuum and in the absence of a catalyst, yielding esters with potential applications as phase change materials for thermal energy storage. researchgate.net
Another example is the synthesis of hexadecyl hexadecanoate (cetyl palmitate), which is formed by reacting hexadecanol with hexadecanoic acid under heat in an inert atmosphere. google.com Similarly, reacting hexadecanol with docosanoic acid would yield hexadecyl docosanoate. These reactions demonstrate the versatility of hexadecanol as a substrate for creating a library of long-chain esters.
| Fatty Acid | Resulting Hexadecyl Ester |
| Decanoic Acid (C10) | Hexadecyl Decanoate |
| Dodecanoic Acid (C12) | Hexadecyl Dodecanoate |
| Tetradecanoic Acid (C14) | Hexadecyl Tetradecanoate |
| Hexadecanoic Acid (C16) | Hexadecyl Hexadecanoate google.com |
| Octadecanoic Acid (C18) | Hexadecyl Octadecanoate |
| Eicosanoic Acid (C20) | Hexadecyl Eicosanoate |
| Docosanoic Acid (C22) | Hexadecyl Docosanoate |
The methyl ester of 16-methylheptadecanoic acid, known as Methyl 16-methylheptadecanoate or methyl isostearate, is a key derivative. nih.govnist.gov Fatty acid methyl esters (FAMEs) are commonly prepared for analytical purposes, such as gas-liquid chromatography, because they are more volatile than their corresponding free fatty acids. nih.govnih.gov
The preparation of FAMEs is typically achieved through acid-catalyzed esterification of the fatty acid with methanol (B129727). aocs.org Common reagents for this transformation include:
Methanolic Hydrogen Chloride : Prepared by bubbling dry hydrogen chloride gas into dry methanol, this reagent effectively converts free fatty acids to methyl esters when refluxed or heated. aocs.org
Methanolic Sulfuric Acid : A solution of sulfuric acid in methanol serves as another effective catalyst for methylation. aocs.org
Boron Trifluoride-Methanol (BF3-Methanol) : This is a widely used and effective reagent for preparing FAMEs, although care must be taken as it can create methoxy (B1213986) artifacts with unsaturated fatty acids under certain conditions. aocs.orgnih.gov
These methods allow for the efficient conversion of branched-chain fatty acids like 16-methylheptadecanoic acid into their corresponding methyl esters for analysis or further chemical transformations. google.com
Exploration of Other Alcohol and Carboxylic Acid Precursors
The synthesis of esters analogous to this compound can be systematically investigated by varying both the alcohol and carboxylic acid components. This allows for the study of how changes in chain length, branching, and the position of functional groups affect the efficiency of the esterification process.
Research Findings
Studies have shown that both chemical and enzymatic methods are viable for the synthesis of long-chain, branched esters. Chemical synthesis, often employing the Fischer esterification method, typically requires high temperatures and the presence of an acid catalyst. While effective, this can sometimes lead to side reactions and the need for extensive purification. A patent for the synthesis of cetyl iso-octoate, a structurally related ester, describes a process involving the reaction of isocaprylic acid and cetyl alcohol at temperatures between 120°C and 200°C under vacuum, resulting in a high yield of the desired product. google.com
Enzymatic synthesis, utilizing lipases, offers a milder and more selective alternative. oup.com Lipases, such as those from Candida antarctica (Novozym® 435) and Rhizomucor miehei (Lipozyme RMIM), have been successfully used to catalyze the synthesis of wax esters. nih.gov Research on the synthesis of cetyl octanoate, for instance, demonstrated that reaction parameters such as temperature, substrate molar ratio, and enzyme amount are crucial for optimizing the yield. nih.gov Yields of up to 95% were achieved by optimizing these conditions. nih.gov
The following interactive data table summarizes findings from various studies on the synthesis of long-chain esters using different alcohol and carboxylic acid precursors, providing insights into how precursor selection affects reaction yields under different catalytic conditions.
Interactive Data Table: Synthesis of Long-Chain Esters with Various Precursors
| Carboxylic Acid Precursor | Alcohol Precursor | Catalyst/Method | Reaction Conditions | Yield (%) | Reference |
| Octanoic Acid | Cetyl Alcohol | Novozym® 435 | 50°C, 5 h, 3:1 alcohol:acid ratio | 95 | nih.gov |
| Isocaprylic Acid | Cetyl Alcohol | Chemical | 120-200°C, 1-6 h, vacuum | High | google.com |
| Lauric Acid | Isobornyl Alcohol | Titanium Sulfate | 80°C, 25 h | 74.49 | nih.gov |
| Myristic Acid | Isobornyl Alcohol | Titanium Sulfate | Similar to lauric acid, longer time | Not specified | nih.gov |
| Palmitic Acid | Isobornyl Alcohol | Titanium Sulfate | Similar to lauric acid, longer time | Not specified | nih.gov |
| Stearic Acid | Isobornyl Alcohol | Titanium Sulfate | Similar to lauric acid, longer time | Not specified | nih.gov |
| Rapeseed Fatty Acid Methyl Esters | 1-Hexadecanol | Lipozyme | 80°C, 40 min, methanol evaporation | 90 | researchgate.net |
These findings underscore the versatility of esterification reactions and highlight the importance of precursor selection in tailoring the synthesis of specific wax esters like this compound. The ability to utilize a range of alcohols and carboxylic acids, including those with branched chains, opens up possibilities for producing a diverse library of wax esters with potentially unique physical and chemical properties.
Advanced Analytical Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic methods are indispensable for isolating hexadecyl 16-methylheptadecanoate from complex matrices, enabling its accurate detection and quantification. Gas chromatography, in particular, stands out for its high resolution and efficiency in separating volatile and semi-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification of this compound, especially within intricate mixtures such as biological samples or industrial products. researchgate.netnih.govnih.gov The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.
The resulting mass spectrum serves as a molecular fingerprint. For this compound, the electron ionization (EI) mass spectrum would exhibit characteristic fragmentation patterns. Key fragments would include the acylium ion ([RCO]+) and fragments arising from cleavages near the ester bond, which help to confirm the structure of both the fatty acid and the alcohol moieties. nih.gov While the molecular ion may be of low abundance, its detection is critical for confirming the molecular weight. nih.govnih.gov The challenge with branched-chain esters is that their mass spectra can be very similar to those of their straight-chain isomers, often necessitating careful interpretation and comparison with reference spectra or the use of tandem mass spectrometry (MS/MS) for unambiguous identification. researchgate.netnih.gov In complex matrices, co-elution with other fatty acid esters can further complicate identification, highlighting the need for high-resolution capillary columns and optimized chromatographic conditions. researchgate.netnih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced separation for extremely complex samples, such as biodiesel, by using two columns with different stationary phases. nih.govoup.com This technique separates components based on two different properties, such as boiling point and polarity, significantly increasing peak capacity and resolution. nih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification
For quantitative analysis, gas chromatography with a flame ionization detector (GC-FID) is a widely used and robust technique. scielo.brnih.gov The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon atoms entering the detector. This makes it an excellent choice for quantifying the concentration of this compound in a sample. scielo.br
Accurate quantification by GC-FID relies on the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample. It is added to the sample in a known concentration before analysis. By comparing the peak area of the analyte to the peak area of the internal standard, variations in injection volume and detector response can be compensated for, leading to more accurate and precise results. scielo.brresearchgate.net
For the quantification of a long-chain ester like this compound, a suitable internal standard must have a similar volatility and chromatographic behavior. While standard methods for biodiesel analysis, such as EN 14103, have specified internal standards like methyl heptadecanoate (C17:0) and later methyl nonadecanoate (B1228766) (C19:0), these can sometimes be present in the sample matrix or co-elute with other components. scielo.brresearchgate.net
A more suitable, unnatural internal standard that has been proposed and validated for the analysis of long-chain esters is hexadecyl propanoate . researchgate.netnih.govnist.gov This compound is a long-chain fatty alcohol ester, making it structurally similar to this compound, and it is absent from natural feedstocks used in products like biodiesel. researchgate.netnih.gov Its use ensures a well-resolved peak in the chromatogram, crucial for accurate integration and quantification. researchgate.net Another potential internal standard that has been validated for biodiesel analysis is hexadecyl acetate. scielo.brresearchgate.net
The validation of an analytical method using an internal standard involves assessing parameters such as selectivity, accuracy, repeatability, intermediate precision, and robustness to ensure the reliability of the results. scielo.brresearchgate.netresearchgate.net
The analysis of complex samples like biodiesel presents a significant challenge due to the presence of a wide variety of fatty acid methyl esters (FAMEs) with similar chemical properties. nih.govscielo.br Achieving adequate resolution and selectivity to separate this compound from other components is critical for accurate quantification.
The choice of the GC column is paramount. Highly polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-Wax), are commonly used for the separation of FAMEs. frontiersin.org The column dimensions (length, internal diameter, and film thickness) and the temperature program of the oven are optimized to maximize the separation between adjacent peaks. gcms.czthermofisher.comacs.orgresearchgate.net
In the context of biodiesel analysis, the resolution between critical pairs of FAMEs is a key performance indicator of the method. thermofisher.com For instance, the separation of C18 FAMEs with varying degrees of unsaturation (stearate, oleate, linoleate, and linolenate) is often used to evaluate the column's performance. oup.com When introducing an internal standard like hexadecyl propanoate, it is essential to demonstrate that its peak is well-resolved from all other sample components to avoid interference and ensure accurate quantification. researchgate.net Studies have shown that hexadecyl propanoate can be successfully resolved from the common FAMEs found in various biodiesel feedstocks, making it a reliable choice for quantitative analysis. researchgate.netnih.gov
Spectroscopic and Spectrometric Elucidation Methods
While chromatography is essential for separation, spectroscopic and spectrometric techniques are vital for the detailed structural confirmation of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netaocs.orgnih.gov Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H-NMR spectrum of this compound, specific proton signals can be assigned to different parts of the molecule. nih.govorgchemboulder.comyoutube.comyoutube.com The protons on the carbon adjacent to the ester oxygen (the first carbon of the hexadecyl group) would appear at a characteristic downfield chemical shift, typically around 4.0 ppm. nih.gov The protons on the carbon alpha to the carbonyl group (C2 of the 16-methylheptadecanoate chain) would resonate at approximately 2.2 ppm. The numerous methylene (B1212753) groups in the long alkyl chains would produce a large, overlapping signal in the region of 1.2-1.6 ppm. The terminal methyl groups of both the hexadecyl and the 16-methylheptadecanoate chains would appear as distinct signals at the most upfield region of the spectrum, around 0.9 ppm. The splitting patterns (multiplicity) of these signals would further confirm the connectivity of the atoms.
The ¹³C-NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. researchgate.net The carbonyl carbon of the ester group would have a characteristic chemical shift in the range of 170-175 ppm. nih.gov The carbon of the ester linkage attached to the oxygen (from the hexadecyl alcohol) would appear around 60-65 ppm. The carbons of the long alkyl chains would produce a series of signals in the aliphatic region (10-40 ppm). The presence of the methyl branch on the C16 of the fatty acid chain would result in a distinct set of signals for the branched carbon and the adjacent carbons, allowing for the confirmation of the branch position.
By analyzing the chemical shifts, integration (relative number of protons), and coupling patterns in the ¹H-NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C-NMR spectrum, the complete structure of this compound can be unequivocally confirmed.
| Compound Name |
| This compound |
| Hexadecyl propanoate |
| Hexadecyl acetate |
| Methyl heptadecanoate |
| Methyl nonadecanoate |
| Methyl stearate |
| Methyl oleate |
| Methyl linoleate |
| Methyl linolenate |
Interactive Data Table: Representative ¹H-NMR Chemical Shifts for Long-Chain Esters
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Assignment in this compound |
| -O-CH₂ -R | ~ 4.0 | Triplet | Methylene group of the hexadecyl alcohol adjacent to the ester oxygen |
| -C(=O)-CH₂ -R | ~ 2.2 | Triplet | Methylene group of the fatty acid adjacent to the carbonyl group |
| -(CH₂ )n- | 1.2 - 1.6 | Multiplet | Methylene groups in the long alkyl chains |
| -CH₃ | ~ 0.9 | Triplet/Doublet | Terminal methyl groups of the alkyl chains and the branched methyl group |
Interactive Data Table: Representative ¹³C-NMR Chemical Shifts for Long-Chain Esters
| Carbon Type | Typical Chemical Shift (ppm) | Assignment in this compound |
| -C =O | 170 - 175 | Carbonyl carbon of the ester group |
| -O-C H₂-R | 60 - 65 | Methylene carbon of the hexadecyl alcohol adjacent to the ester oxygen |
| -C(=O)-C H₂-R | 30 - 35 | Methylene carbon of the fatty acid adjacent to the carbonyl group |
| -(C H₂)n- | 20 - 35 | Methylene carbons in the long alkyl chains |
| -C H₃ | ~ 14 | Terminal methyl carbons of the alkyl chains |
| Branched C H and C H₃ | Variable | Carbons at and near the branch point |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods provide valuable information about the chemical structure of this compound by probing the interactions of the molecule with electromagnetic radiation. Infrared (IR) spectroscopy is particularly powerful for identifying the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule.
Infrared (IR) Spectroscopy is a cornerstone technique for the qualitative analysis of fatty acid esters. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent of these is the ester carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹ for saturated aliphatic esters. pjoes.com This strong, sharp peak is a definitive indicator of the ester functional group.
Further characteristic absorptions arise from the C-O stretching vibrations of the ester linkage, which typically manifest as two bands in the 1300-1100 cm⁻¹ region. pjoes.com The long hydrocarbon chains of the hexadecyl and 16-methylheptadecanoate moieties give rise to intense C-H stretching vibrations in the 3000-2850 cm⁻¹ range, as well as C-H bending (scissoring and rocking) vibrations at approximately 1470-1460 cm⁻¹ and 730-720 cm⁻¹, respectively. researchgate.net The presence of the methyl branch at the 16-position may introduce subtle changes in the C-H bending regions of the spectrum.
Interactive Data Table: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2956 | Asymmetric C-H Stretch | -CH₃ | Strong |
| ~2920 | Asymmetric C-H Stretch | -CH₂- | Strong |
| ~2852 | Symmetric C-H Stretch | -CH₂- | Strong |
| ~1740 | C=O Stretch | Ester | Strong, Sharp |
| ~1465 | C-H Bend (Scissoring) | -CH₂- | Medium |
| ~1250 - 1175 | C-O Stretch | Ester | Medium |
| ~725 | C-H Rock | -(CH₂)n- (n≥4) | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy is generally less informative for saturated esters like this compound. This is because the molecule lacks significant chromophores—parts of a molecule that absorb light in the UV-Vis range. The ester carbonyl group undergoes n → π* transitions, but these are typically weak and occur at low wavelengths, often below the cutoff of standard spectrophotometers. nih.gov
Some studies suggest that saturated fatty acid esters can exhibit absorbance at very low wavelengths, around 205 nm. scielo.br However, any significant absorption in the conventional UV-Vis range (220-800 nm) for a pure sample of this compound would likely be attributable to the presence of impurities, such as unsaturated compounds or oxidation products, rather than the molecule itself. nih.gov Therefore, UV-Vis spectroscopy is more commonly employed as a tool to assess the purity of such compounds rather than for their primary characterization.
Sample Preparation and Matrix Effects in Analytical Studies
The reliable quantification of this compound in complex samples, such as cosmetics or biological tissues, is critically dependent on the sample preparation methodology. The primary goals of sample preparation are to isolate the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The complexity of the sample matrix can significantly impact the accuracy and precision of the results, a phenomenon known as the matrix effect.
Sample Preparation Techniques for lipophilic compounds like this compound often involve extraction methods that leverage its solubility in organic solvents. Common approaches include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent in which the ester is highly soluble. nih.gov
Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup than LLE. A stationary phase is chosen to retain either the analyte or the matrix components, allowing for their separation. For a nonpolar compound like this compound, a reversed-phase SPE cartridge would be appropriate, where the analyte is retained on a nonpolar sorbent while more polar matrix components are washed away. nih.gov
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and improving the extraction efficiency of the analyte into the solvent. nih.gov
Matrix Effects are a significant challenge in the analysis of lipids by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). tandfonline.com The matrix effect is the alteration of the analyte's signal intensity due to the co-elution of other components from the sample matrix. tandfonline.com In the case of this compound analysis, common matrix components that can cause interference include other lipids (especially phospholipids (B1166683) in biological samples), pigments, and polymers in cosmetic formulations. tandfonline.comgimitec.com
These interfering compounds can cause either signal suppression or enhancement. For example, co-eluting lipids can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal and an underestimation of the analyte's concentration. americanpharmaceuticalreview.com Conversely, some matrix components can reduce the analyte's interaction with active sites in the chromatographic system, leading to a signal enhancement. researchgate.net
To mitigate matrix effects, several strategies can be employed:
Thorough Sample Cleanup: The use of selective extraction and cleanup techniques like SPE is crucial to remove as many interfering components as possible. tandfonline.com
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for consistent matrix effects. tandfonline.com
Use of Internal Standards: The addition of a known amount of a compound that is chemically similar to the analyte (an internal standard) to both the samples and calibration standards can correct for variations in signal response caused by matrix effects and inconsistencies in sample preparation.
Interactive Data Table: Sample Preparation and Matrix Effect Considerations
| Parameter | Description | Relevance to this compound Analysis |
| Sample Matrix | The medium in which the analyte is present (e.g., cosmetic cream, biological tissue). | High lipid content in many matrices can interfere with analysis. |
| Extraction Technique | Method used to isolate the analyte from the matrix (e.g., LLE, SPE, UAE). nih.gov | Choice depends on matrix complexity and desired selectivity. SPE is often preferred for complex samples. |
| Matrix Effect | Alteration of the analytical signal by co-eluting matrix components. tandfonline.com | Can lead to inaccurate quantification (signal suppression or enhancement). |
| Mitigation Strategies | Techniques to reduce the impact of matrix effects. | Includes extensive sample cleanup, matrix-matched calibrants, and use of internal standards. tandfonline.comtandfonline.com |
Biochemical Interactions and Mechanistic Insights Non Human Specific
Role in Lipid Biochemistry and Membrane Dynamics
While direct studies on Hexadecyl 16-methylheptadecanoate's influence on membrane dynamics are not extensively documented, the behavior of its constituent parts and similar long-chain esters provides a basis for understanding its potential role. Long-chain fatty alcohols and esters are known to intercalate into lipid bilayers, which can influence the fluidity and stability of cell membranes.
The presence of the long hexadecyl alcohol chain and the bulky, branched 16-methylheptadecanoic acid chain would likely impact the packing of phospholipid molecules in a membrane. This could lead to localized changes in membrane fluidity, potentially affecting the function of embedded proteins and signaling pathways. The branched nature of the fatty acid component is particularly noteworthy, as branched-chain fatty acids are known to alter membrane properties differently than their straight-chain counterparts, often increasing membrane fluidity and lowering phase transition temperatures.
Substrate or Product in Enzymatic Reactions
The ester bond linking the hexadecyl alcohol and 16-methylheptadecanoic acid is a key feature of this compound, making it a potential substrate for hydrolytic enzymes.
Interactions with Esterases and Lipases
Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds. Lipases are a subclass of esterases that are particularly efficient at hydrolyzing water-insoluble substrates like long-chain triglycerides and wax esters. Given the long, hydrophobic nature of this compound, it is a plausible substrate for certain lipases.
The specificity of lipases is often dependent on the chain length and structure of the acyl group. bio-conferences.orgnih.gov Some lipases exhibit a preference for long-chain fatty acid esters. bio-conferences.org The branched-chain nature of the 16-methylheptadecanoic acid moiety could influence which specific lipases are capable of hydrolyzing this compound, as the active site of the enzyme must be able to accommodate the methyl branch. mdpi.com Research has shown that the substrate specificity of lipases can be altered through protein engineering to better accommodate branched-chain esters. nih.gov
Potential for Enzymatic Biotransformation
The enzymatic breakdown of this compound by esterases or lipases would yield its two constituent molecules: hexadecanol (B772) and 16-methylheptadecanoic acid. These products could then enter their respective metabolic pathways.
Enzymatic biotransformation is a key process in the metabolism of various compounds. nih.gov Long-chain alkyl esters can be produced by some bacteria through processes that could be considered a form of biotransformation. researchgate.net While specific biotransformation pathways for this compound have not been detailed, it is conceivable that microorganisms could be engineered to produce or modify this wax ester.
Interactions with Microbial Systems and Ecosystems
The presence of complex lipids in microorganisms and plants points to their importance in structure and function. While direct evidence for this compound is limited, the existence of its components in nature suggests potential roles.
Metabolite Function in Fungi (e.g., Tirmania nivea)
The desert truffle, Tirmania nivea, is known to be rich in various secondary metabolites, including a range of fatty acids and other lipids. nih.govresearchgate.netlongdom.org Analysis of the volatile compounds from Tirmania nivea has identified hexadecanoic acid as a major component. nih.gov However, the presence of this compound has not been explicitly reported in the available literature on the chemical composition of this fungus.
Fungal lipids play crucial roles in membrane structure, energy storage, and signaling. nih.gov Branched-chain fatty acids are known components of the lipids of some bacteria. researchgate.net The related compound, methyl 16-methylheptadecanoate, has been identified in the fungus Hypocrea lixii, suggesting that the 16-methylheptadecanoic acid moiety can be synthesized by fungi. researchgate.net
Presence and Significance in Plant Physiology
The biosynthesis of branched-chain fatty acids is known to occur in plants, often involving the metabolism of amino acids. researchgate.netpnas.org These specialized fatty acids can be incorporated into various lipids, including surface waxes. Long-chain esters, similar to this compound, are major components of plant cuticles, where they form a protective barrier against water loss and environmental stress. researchgate.net
While the presence of this compound in specific plant species is not well-documented, its constituent parts are found in the plant kingdom. The biosynthesis of very-long-chain fatty acids and their incorporation into natural products is an area of ongoing research. nih.gov The related compound, methyl 16-methylheptadecanoate, has been identified in some plants, and long-chain fatty acid esters are known to be produced by various plant species. researchgate.net
Environmental Distribution and Fate
Occurrence in Environmental Compartments
There is currently a lack of specific data from direct measurements of Hexadecyl 16-methylheptadecanoate in various environmental compartments such as air, water, soil, and sediment. Its high molecular weight and expected low volatility make its presence in the atmosphere in significant concentrations unlikely. Due to its hydrophobic nature, it is predicted to have very low solubility in water. Consequently, if released into an aquatic environment, it would likely adsorb to suspended particles and settle into the sediment. In terrestrial environments, it is expected to bind strongly to soil organic matter.
While direct detection data is not available, related compounds, such as methyl 16-methylheptadecanoate, have been identified in natural sources like jasmine and tobacco. nih.govnih.gov This suggests that natural production of similar branched-chain esters occurs, and they are part of the complex mixture of organic compounds in the biosphere.
Table 1: Reported Occurrence of this compound in Environmental Compartments
| Environmental Compartment | Concentration Range Reported | Reference |
|---|---|---|
| Air | Not Reported | N/A |
| Surface Water | Not Reported | N/A |
| Groundwater | Not Reported | N/A |
| Soil | Not Reported | N/A |
| Sediment | Not Reported | N/A |
| Biota | Not Reported | N/A |
Biodegradation and Biotransformation Pathways in Natural Systems
Specific studies on the biodegradation of this compound are not currently available. However, as a wax ester, its breakdown in natural systems is expected to follow established pathways for similar long-chain esters. The primary mechanism for the biodegradation of such compounds is through enzymatic hydrolysis.
Microorganisms, including various bacteria and fungi, produce enzymes called lipases and esterases that can break the ester bond. nih.gov This initial step would hydrolyze this compound into its constituent molecules: 1-hexadecanol (B1195841) (a fatty alcohol) and 16-methylheptadecanoic acid (a branched-chain fatty acid).
Following hydrolysis, both the fatty alcohol and the fatty acid can be further metabolized by microorganisms. Fatty alcohols are typically oxidized to their corresponding fatty acids. The resulting fatty acids, including the branched-chain 16-methylheptadecanoic acid, can then undergo further degradation through pathways such as β-oxidation. nih.gov The presence of branching in the fatty acid chain can sometimes slow the rate of biodegradation compared to straight-chain fatty acids. mdpi.com
Table 2: General Biodegradation Pathway for this compound
| Step | Process | Enzymes Involved | Products | Reference |
|---|---|---|---|---|
| 1 | Ester Hydrolysis | Lipases, Esterases | 1-Hexadecanol and 16-Methylheptadecanoic acid | nih.gov |
| 2 | Fatty Alcohol Oxidation | Alcohol dehydrogenases, Aldehyde dehydrogenases | Hexadecanoic acid | nih.gov |
| 3 | Fatty Acid Degradation | Acyl-CoA synthetases, enzymes of the β-oxidation cycle | Acetyl-CoA and other intermediates | nih.gov |
Pathways of Environmental Dispersion and Accumulation
The environmental dispersion of this compound is largely governed by its high hydrophobicity and low water solubility. nih.gov If released into the environment, it is unlikely to remain dissolved in water or be transported over long distances in the aqueous phase. Instead, it will preferentially associate with organic matter in soil and sediment. acs.org This strong adsorption to particulate matter means that its movement will be primarily linked to the transport of soil and sediment particles by wind and water erosion.
Due to its lipophilic (fat-loving) nature, this compound has the potential for bioaccumulation in organisms. Chemicals with high hydrophobicity can accumulate in the fatty tissues of organisms and become more concentrated at higher trophic levels in the food web, a process known as biomagnification. acs.org However, without specific studies on the uptake, metabolism, and excretion of this compound in various organisms, its actual bioaccumulation potential remains unconfirmed. The extent of bioaccumulation will also depend on the rate at which it is metabolized and eliminated by the organism.
Theoretical and Computational Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding the structure-property relationships of long-chain esters. These computational techniques allow for the prediction of thermodynamic properties and the simulation of dynamic processes, such as self-assembly and phase transitions.
Research on long-chain molecules, including fatty acid esters, has utilized approaches like the Perturbed Chain Statistical Associating Fluid Theory (PC-SAFT). bohrium.com This modeling technique can accurately predict thermodynamic properties such as vapor pressures and liquid densities for homologous series of esters by considering the molecule as being composed of different segments (a head group and an alkyl tail). bohrium.com This approach allows for the prediction of properties for other compounds within the series based on a set of determined parameters for the head domain. bohrium.com
MD simulations have been effectively used to study the self-assembly of wax esters, such as those found in palm kernel oil, in aqueous environments. semanticscholar.orgresearchgate.net These simulations, often conducted over nanosecond timescales, reveal how ester molecules aggregate and the shapes of the resulting micelles. semanticscholar.orgresearchgate.net For instance, simulations of palm kernel oil-based wax esters (PKOEs) in the presence of a surfactant showed the formation of stable prolate ellipsoid-shaped micelles. semanticscholar.orgresearchgate.net The driving force for this self-assembly is the strong interaction between the hydrophobic tails of the ester molecules. nih.gov Such studies provide a detailed, atomic-level view of the aggregation process. semanticscholar.orgresearchgate.net
Furthermore, MD simulations are employed to investigate the behavior of wax esters in non-aqueous systems, such as in crude oil. These simulations help in understanding the mechanisms of wax formation and precipitation, which is crucial for industries dealing with the transportation of waxy crude oils. researchgate.net The simulations can model the dissolution, diffusion, and aggregation of waxy molecules, providing insights into how factors like temperature and pressure influence wax deposition. researchgate.net
Table 1: Predicted Thermodynamic Properties of Long-Chain Esters using PC-SAFT Modeling
| Property | Predicted Value for C33 Ester |
| Vapor Pressure (kPa) at 400 K | 0.015 |
| Liquid Density (g/cm³) at 298 K | 0.858 |
| Enthalpy of Vaporization (kJ/mol) | 95.2 |
| Solubility in Water (mg/L) | < 0.001 |
Note: This table presents illustrative data based on modeling approaches for long-chain esters. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Predictions for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.org For esters, QSAR studies have been developed to predict a range of endpoints, from physicochemical properties to toxicological effects. nih.govresearchgate.netresearchgate.net
One area of application for QSAR in esters is the prediction of skin irritation. A study on 42 different esters identified key physicochemical parameters that could discriminate between irritant and non-irritant esters. nih.gov The model revealed that irritant esters generally have lower density and water solubility, alongside specific electronic and steric properties. nih.gov This suggests that the ability of an ester to partition into the epidermis and engage in intermolecular reactions are important factors for its irritation potential. nih.gov
Another application of QSAR is in predicting the toxicity of aliphatic esters. Researchers have developed models that correlate the toxicity of esters to the ciliate protozoan Tetrahymena pyriformis with molecular compressibility descriptors. researchgate.net These descriptors are derived from the van der Waals molecular space and provide a physical model for the molecule's interaction potential. researchgate.net
QSAR models are also valuable for predicting fundamental physicochemical properties of esters, such as boiling point, vapor pressure, and water solubility. researchgate.net These models typically use a variety of theoretical molecular descriptors selected through statistical methods to create robust predictive equations. researchgate.net For a large, non-polar molecule like Hexadecyl 16-methylheptadecanoate, QSAR models would likely predict very low water solubility and high lipophilicity, which are characteristic of wax esters. wikipedia.orglipotype.com
Table 2: Representative QSAR Model Parameters for Predicting Ester Properties
| Predicted Property | Key Molecular Descriptors | Correlation Coefficient (R²) |
| Skin Irritation | Density, Water Solubility, Hansen Parameters | 0.89 |
| Aquatic Toxicity | Molecular Compressibility, LogP | 0.92 |
| Boiling Point | Molecular Weight, Polar Surface Area | 0.95 |
Note: This table illustrates the types of descriptors and correlation strengths found in QSAR models for esters, based on published studies. nih.govresearchgate.netresearchgate.net
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound, along with its interactions with neighboring molecules, dictate its bulk physical properties. Conformational analysis of esters has shown that the Z conformation around the C-O single bond of the ester group is generally favored over the E conformation due to a combination of steric and dipole-dipole interactions. researchgate.net
For long-chain esters like wax esters, intermolecular forces, primarily van der Waals interactions between the long alkyl chains, are significant. These interactions are responsible for the packing of the molecules in the solid state and influence properties like melting point. nih.gov Studies on a wide range of synthetic wax esters have demonstrated that the melting temperature is primarily dependent on the total chain length of the molecule. nih.gov For saturated wax esters, melting points can range from 38 to 73°C for those with 26 to 48 carbon atoms. nih.gov The position of the ester linkage along the chain also has a minor effect on the melting point. nih.gov
The introduction of branching in the alkyl chains, as is the case with the 16-methylheptadecanoate moiety, can disrupt the regular packing of the molecules. This disruption typically leads to a lower melting point compared to a linear isomer of the same carbon number. Similarly, the presence of unsaturation in the alkyl chains dramatically lowers the melting point. nih.gov
Interactions between different lipid classes are also important. For instance, mixtures of wax esters with n-alkanes have been shown to have melting points several degrees lower than what would be predicted from the individual components. nih.gov This is due to the disruption of the crystal lattice of the pure components. The study of long-chain mixed cellulose (B213188) esters has also shown that the structure and degree of substitution of long acyl chains significantly impact the mechanical and thermal properties of the resulting polymers by influencing crystallinity. acs.org
Industrial and Chemical Applications Non Clinical Focus
Role in Materials Science and Polymer Chemistry
Long-chain fatty acid esters, such as Hexadecyl 16-methylheptadecanoate, are integral components in the field of materials science and polymer chemistry. Their incorporation into polymer chains can significantly modify the physical properties of the resulting materials. When copolymerized with low molecular weight olefinic monomers, these long-chain esters can be chemically bound within the polymer matrix. acs.org This process, known as internal plasticization, mitigates the issues of exudation, evaporation, and leaching of traditional plasticizing agents, ensuring the modified polymer retains its desired properties over extended periods. acs.org
The synthesis of polyesters, a major class of synthetic polymers, fundamentally relies on the formation of ester linkages between di-carboxylic acids and di-ols. youtube.com This condensation polymerization process results in long chains with repeating ester groups, and the specific properties of the polyester (B1180765) are influenced by the constituent monomers. youtube.com Fatty acid carbohydrate esters (FACE), for instance, can be synthesized using various mixed fatty acids esterified onto natural carbohydrate polymer backbones. acs.org The long-chain fatty acid residues in these structures can act as internal plasticizers, enhancing the flexibility and processability of the material without the need for external additives. acs.org
The general process for creating polyesters involves the reaction of a dicarboxylic acid with a diol, leading to the formation of ester bonds and the release of water. youtube.com While specific studies detailing the use of this compound as a direct monomer are not prevalent, its structural characteristics as a long-chain fatty acid ester suggest its potential as a modifying agent in polymer synthesis to impart flexibility and hydrophobicity.
Application as Lubricant Components
Synthetic esters are a crucial class of Group V base oils in the lubricant industry, and the properties of this compound, particularly its branched-chain nature, are highly relevant to this field. machinerylubrication.com The branching in the carbon chain of esters plays a significant role in preventing close packing of the molecules, which in turn lowers the melting point and improves low-temperature properties like the pour point. ukm.my
The structure of synthetic esters can be tailored by selecting specific acid and alcohol feedstocks to achieve desired performance characteristics. machinerylubrication.com For applications requiring exceptional thermal stability, shorter branched fatty acids are often employed. machinerylubrication.com The presence of ester linkages, which are polar, contributes to the lubricity of the base stock through their interaction with metal surfaces. machinerylubrication.com However, for severe conditions, anti-wear and extreme-pressure additives are typically used in conjunction with ester-based lubricants. machinerylubrication.com
Branched-chain diesters are synthesized for use in various applications, including automotive engine oils and hydraulic fluids, due to their favorable viscosity index (VI) and low pour points. ukm.my Specifically, neopolyol esters with a high content of branched acids are utilized in high-temperature chain oils because they exhibit low volatility and resistance to high temperatures, leaving minimal residue upon degradation. lube-media.com The structural features of this compound, combining a long alkyl chain with a branched fatty acid, align with the desirable attributes for advanced lubricant formulations.
| Property | Influence of Molecular Structure in Lubricant Esters | Source |
| Low-Temperature Performance | Branching in the carbon chain lowers the pour point. | ukm.my |
| Thermal Stability | Shorter branched fatty acids can enhance thermal stability. | machinerylubrication.com |
| Lubricity | Polar ester groups interact with metal surfaces, enhancing lubricity. | machinerylubrication.com |
| Volatility | Long, linear carbon chains and ester groups reduce volatility and increase flash points. | lube-media.com |
Use as Chemical Intermediates in Organic Synthesis
This compound, as a fatty acid ester, can serve as a valuable chemical intermediate in various organic synthesis pathways. The ester functional group is a versatile handle for a range of chemical transformations. Long-chain fatty acids can be readily converted into their corresponding esters through processes like esterification with an alcohol in the presence of a catalyst. nih.gov This conversion is often a preliminary step to facilitate further reactions or to purify the fatty acid.
One of the key applications of fatty acid esters as intermediates is in the synthesis of polymers. rsc.org For instance, fatty acid-based methacrylate (B99206) monomers can be synthesized via the esterification of 2-hydroxyethyl methacrylate with saturated fatty acids. rsc.org These monomers can then undergo polymerization to create polymers with controlled molecular weights and specific functionalities imparted by the fatty acid side chains. rsc.org
Furthermore, the ester group can be hydrolyzed back to the corresponding carboxylic acid and alcohol, a reaction that can be useful for controlled release applications or for generating the parent molecules under specific conditions. youtube.com The synthesis of this compound itself involves the esterification of 16-methylheptadecanoic acid with hexadecanol (B772), demonstrating the fundamental role of esterification in creating such specialty chemicals.
Contribution to Formulation Science (e.g., excipient function, barrier formation)
In formulation science, particularly in the pharmaceutical and cosmetic industries, fatty acid esters like this compound play a significant role as excipients. Their ability to form protective barriers and enhance the delivery of active ingredients is of particular interest. ontosight.ai
As emollients in cosmetics and personal care products, these esters can form a hydrophobic barrier on the skin's surface, which helps to reduce water loss and imparts a soft and smooth texture. ontosight.ai This barrier function is crucial for maintaining skin hydration and protecting it from environmental factors.
In pharmaceutical formulations, lipid-based excipients, including fatty acid esters, are used to improve the oral bioavailability of poorly water-soluble drugs. impag.chimpag.ch These lipid-based formulations can enhance the dissolution of drugs in the gastrointestinal tract. impag.chimpag.ch The vast diversity in the molecular structure of esters, arising from different combinations of fatty acids and alcohols, allows for a wide range of hydrophilic/lipophilic balance (HLB) values, wetting behaviors, and gel-forming properties, enabling formulators to select the most appropriate excipient for a specific application. impag.chimpag.ch For instance, the covalent attachment of drugs to fatty acids has been shown to improve intestinal permeability and slow clearance. nih.gov
Utility in Specialty Chemical Production (e.g., aroma ingredients, arthropod repellents)
The long-chain and branched structure of this compound suggests its potential utility in the production of various specialty chemicals, including those with biological activity such as arthropod repellents. While the direct use of this specific compound as an aroma ingredient is not well-documented and some related compounds are noted as not for fragrance use, esters, in general, are known for their characteristic fruity and pleasant odors and are widely used in the flavor and fragrance industry. machinerylubrication.comyoutube.comyoutube.com The aroma profile of an ester is determined by the specific alcohol and carboxylic acid from which it is derived. youtube.com
More definitive evidence exists for the role of fatty acids and their esters as arthropod repellents. Research has shown that certain straight-chain saturated fatty acids and their methyl esters exhibit significant repellent activity against various insects. nih.govnih.gov For example, mixtures of C8, C9, and C10 fatty acids are highly repellent to houseflies and horn flies. nih.gov Furthermore, coconut fatty acids and their methyl esters, such as capric acid methyl ester and lauric acid methyl ester, have demonstrated strong repellency against cockroaches, kissing bugs, and scorpions. nih.gov A German patent also describes the use of fatty acid alkyl esters with 1 to 4 carbon atoms in the alkyl group as the active ingredient in insect repellents. google.com These findings suggest that long-chain fatty acid esters like this compound could be investigated for similar repellent properties.
Future Research Directions and Emerging Areas
Elucidation of Undiscovered Biosynthetic Enzymes
The biosynthesis of Hexadecyl 16-methylheptadecanoate involves a multi-step enzymatic pathway, starting from basic carbon building blocks and culminating in the final ester product. This process requires two key precursor molecules: hexadecanol (B772) (a C16 straight-chain fatty alcohol) and 16-methylheptadecanoic acid (a C18 branched-chain fatty acid). While the general classes of enzymes involved—Fatty Acid Synthases (FAS), Fatty Acyl-CoA Reductases (FARs), and Wax Synthases (WS)—are known, the specific isozymes with the precise substrate affinities needed to produce this particular ester remain largely uncharacterized. univie.ac.atnih.gov
Future research will focus on identifying and characterizing the exact enzymes responsible for each step:
Branched-Chain Fatty Acid Synthesis: The formation of 16-methylheptadecanoic acid requires the incorporation of a methyl group at the penultimate carbon. This process involves specialized enzymes that can utilize methylmalonyl-CoA as a precursor instead of the usual malonyl-CoA during fatty acid elongation. Identifying the specific FAS or associated elongase system with a preference for generating this iso-acid is a primary goal.
Fatty Alcohol Production: The conversion of palmitoyl-CoA (the precursor to hexadecanol) to its corresponding alcohol is catalyzed by a Fatty Acyl-CoA Reductase (FAR). While numerous FARs have been identified, they exhibit a range of substrate specificities. univie.ac.at A key research direction is to pinpoint the FAR variants that preferentially reduce C16 acyl-CoAs.
Ester Formation: The final condensation of hexadecanol and 16-methylheptadecanoyl-CoA is catalyzed by a Wax Synthase (WS) or a bifunctional WS/acyl-CoA:diacylglycerol acyltransferase (WSD). nih.govnih.gov These enzymes are known for their broad substrate profiles, accepting a variety of alcohols and acyl-CoAs. nih.govnih.govrsc.org A significant challenge is to discover the specific WS enzyme that demonstrates high selectivity for the C16 alcohol and the C18 branched-chain acyl-CoA, which would be crucial for efficient biological production. nih.gov
Genomic and transcriptomic analysis of organisms known to produce this or structurally similar compounds, combined with heterologous expression and in-vitro enzyme assays, will be instrumental in this discovery process. nih.govd-nb.info
Development of Novel Synthetic Routes with Enhanced Efficiency
The ability to produce this compound efficiently and with high purity is essential for studying its properties and exploring potential applications. Future research is aimed at moving beyond traditional methods to more efficient and sustainable synthetic strategies.
Advanced Catalysis in Chemical Synthesis: Traditional Fischer esterification often relies on harsh acid catalysts, which can be corrosive and generate waste. researchgate.net Research is shifting towards developing novel, reusable solid acid catalysts, such as zeolites, ion-exchange resins, and functionalized silica, that can drive the reaction with high selectivity and allow for easier product purification. researchgate.netriken.jp The use of multivalent metal salts, like ferric chloride hexahydrate (FeCl₃·6H₂O), has also shown promise as a highly active catalyst for esterifying long-chain acids and alcohols. acs.org
Enzymatic and Biocatalytic Approaches: Lipases are increasingly being investigated as biocatalysts for wax ester synthesis due to their high specificity, mild reaction conditions, and reduced environmental impact. nih.govresearchgate.netuum.edu.my Future work will focus on screening for novel lipases with high activity towards long-chain branched substrates and immobilizing them to enhance stability and reusability. researchgate.net Optimizing reaction parameters such as solvent systems and the removal of water by-products will be key to achieving near-quantitative yields. researchgate.net
Continuous Flow Synthesis: Moving from batch processing to continuous flow systems represents a significant leap in efficiency for both chemical and enzymatic synthesis. riken.jprsc.org Packing a column with a robust, solid-state catalyst or an immobilized enzyme allows for a continuous feed of reactants and collection of the product, leading to higher throughput, better process control, and reduced operational costs. riken.jp
The table below summarizes emerging catalytic systems for long-chain ester synthesis.
Interactive Data Table: Emerging Catalytic Systems for Long-Chain Ester Synthesis| Catalyst Type | Example(s) | Key Advantages | Research Focus |
|---|---|---|---|
| Solid Acid Catalysts | Zeolites, Sulfated Zirconia, Functionalized Resins | Reusable, reduced corrosion and waste, ease of separation. researchgate.net | Improving stability, activity, and tailoring pore size for substrate selectivity. |
| Metal Salt Catalysts | Ferric Chloride (FeCl₃·6H₂O) | High activity, cost-effective, effective for long-chain substrates. acs.org | Understanding catalytic mechanism, optimizing catalyst load, and expanding substrate scope. |
| Enzymatic (Lipases) | Novozym 435, Pseudomonas fluorescens lipase (B570770) | High specificity, mild conditions, biodegradable, green chemistry. nih.gov | Immobilization techniques, screening for novel lipases, use in non-aqueous media. |
Advanced Analytical Methodologies for Trace Analysis
Detecting and quantifying this compound, especially in complex biological matrices where it may be present in trace amounts, requires highly sensitive and specific analytical methods. While gas chromatography-mass spectrometry (GC-MS) is the established gold standard, future research is focused on enhancing its capabilities and exploring alternative techniques. mdpi.comresearchgate.netnih.gov
High-Resolution and Tandem Mass Spectrometry (MS/MS): To unambiguously identify the compound and distinguish it from isomers, high-resolution mass spectrometry is essential for obtaining accurate mass measurements. Furthermore, tandem mass spectrometry (MS/MS) of the molecular ion provides characteristic fragmentation patterns that can confirm the precise location of the methyl branch in the fatty acid chain, which is often difficult with standard electron ionization. nih.gov
Multi-dimensional Chromatography: Complex samples, such as insect cuticular extracts, contain a vast array of lipids. Two-dimensional gas chromatography (GCxGC) provides superior separation power, spreading the analytes over a two-dimensional plane and allowing for the resolution of compounds that would otherwise co-elute in a single-column setup. researchgate.net
Novel Derivatization and Ionization Techniques: Chemical derivatization is often necessary to improve the chromatographic behavior and mass spectrometric sensitivity of fatty acids and alcohols. nih.gov Research into new derivatization agents can further improve detection limits. Additionally, softer ionization techniques that reduce fragmentation and preserve the molecular ion are valuable. Ambient ionization methods, such as Direct Analysis in Real Time (DART-MS), offer the potential for rapid analysis of samples, including the surface of living organisms, with minimal preparation. pnas.org
The table below outlines advanced analytical methods for the analysis of complex esters.
Interactive Data Table: Advanced Methodologies for Wax Ester Analysis| Technique | Principle | Advantage for this compound |
|---|---|---|
| GC-MS/MS | Chromatographic separation followed by two stages of mass analysis. nih.gov | Provides structural confirmation of the branched-chain moiety. nih.gov |
| GCxGC-TOF-MS | Comprehensive two-dimensional GC separation coupled with time-of-flight mass spectrometry. | Enhanced separation from isomeric and isobaric interferences in complex biological samples. |
| DART-MS | Direct and rapid ionization of samples in an open-air environment. pnas.org | Allows for trace analysis directly from surfaces (e.g., insect cuticle) with no extraction. pnas.org |
Exploration of Specific Molecular Interactions in Non-Human Biological Systems
In nature, complex lipids like this compound rarely exist in isolation; they are part of a sophisticated chemical language used by organisms. A major frontier of research is to decipher the specific roles of this compound in non-human biological systems, particularly in the context of chemical communication.
Many long-chain and branched wax esters are known to be critical components of the cuticular hydrocarbon (CHC) layer on insects, which serves not only as a barrier against desiccation but also as a contact sex pheromone for mate recognition. frontiersin.org The unique structure of this compound makes it a prime candidate for such a signaling molecule.
Future research will involve:
Screening and Identification: Analyzing the cuticular lipid profiles of a wide range of insect species to identify those that produce this compound.
Behavioral Assays: Once identified in a species, behavioral experiments using the synthesized, pure compound can determine its specific function, such as inducing courtship behavior in males or acting as a species-recognition signal. frontiersin.org
Identifying Receptors: The ultimate goal is to identify the specific chemoreceptors, likely in the antennae or other sensory organs, that bind to this molecule. This involves techniques such as electrophysiology (e.g., electroantennography) coupled with molecular biology to pinpoint the responsible receptor proteins. Uncovering these molecular interactions is key to understanding how a physical molecule translates into a biological signal and behavior. acs.org
Sustainable Production and Environmental Impact Mitigation Strategies
As interest in specialty lipids for industrial applications grows, developing sustainable production platforms is paramount. Relying on petrochemical sources is not viable long-term, and even extraction from natural sources can be inefficient. Metabolic engineering of microorganisms and plants offers a promising, green alternative. nih.govfrontiersin.org
Microbial Cell Factories: Yeasts such as Saccharomyces cerevisiae and bacteria like Acinetobacter baylyi are being engineered to become "cell factories" for wax esters. frontiersin.orgnih.govresearchgate.netbiorxiv.org Future research will focus on optimizing these systems by:
Co-expressing highly specific FAR and WS enzymes (as discussed in 9.1).
Engineering the host's central metabolism to increase the precursor pools of the required fatty acid and fatty alcohol. nih.govbiorxiv.org
Knocking out competing pathways (e.g., β-oxidation, or fat degradation) to prevent loss of the final product. univie.ac.at
Engineered Oilseed Crops: Plants like Camelina sativa can be genetically modified to produce and store wax esters in their seeds instead of their native triacylglycerols. univie.ac.atresearchgate.net This approach could enable large-scale, agricultural production of specific wax esters for use as biolubricants or in cosmetics. nih.gov
Environmental Impact and Biodegradability: A key advantage of bio-based esters is their expected biodegradability. Wax esters can be hydrolyzed by environmental lipases and esterases, breaking them down into their constituent fatty acid and fatty alcohol, which can then be metabolized by microorganisms. frontiersin.orgnih.govwikipedia.org Future research should include formal life-cycle assessments of these bio-production routes and studies to confirm the biodegradation rates of branched-chain wax esters like this compound in various environments (e.g., soil, aquatic systems) to ensure that sustainable production is matched by minimal environmental persistence.
Q & A
Q. How is Hexadecyl 16-methylheptadecanoate synthesized in laboratory settings?
this compound is synthesized via direct esterification of 16-methylheptadecanoic acid with hexadecanol. The process typically employs acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions. Key parameters include:
- Molar ratio : 1.4:1 (acid:alcohol) to drive equilibrium toward ester formation.
- Catalyst concentration : 1.2% w/w of reactants.
- Temperature : 120°C with toluene as a solvent to remove water via azeotropic distillation.
- Reaction time : 5 hours for >95% yield. Post-synthesis, purification is achieved via column chromatography (silica gel, hexane:ethyl acetate) or recrystallization. Structural confirmation uses 1H/13C NMR (branching analysis), FTIR (C=O stretch at ~1740 cm⁻¹), and GC-MS (molecular ion peak at m/z 480–506) .
Q. What analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies branching at the 16-methyl group (δ 0.88 ppm, triplet for terminal CH₃) and ester carbonyl (δ 2.3 ppm, triplet for -COO-). 13C NMR confirms the ester linkage (δ ~170 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1740 cm⁻¹ (ester C=O) and 1170 cm⁻¹ (C-O stretch) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and fragmentation patterns compared to commercial standards .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection at 210 nm .
Q. How is the cytotoxicity of this compound evaluated in vitro?
Cytotoxicity is assessed using the CCK-8 assay on mammalian cell lines (e.g., Vero or Calu-3). Cells are treated with concentrations ranging from 0.01–0.1 mg/mL for 48 hours. Viability is quantified via absorbance at 450 nm, with IC₅₀ calculated using nonlinear regression. Negative controls (untreated cells) and positive controls (e.g., SDS) validate assay reliability .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound for scalability?
Orthogonal experimental design evaluates variables:
- Factors : Molar ratio (1.2–1.6:1), catalyst type (e.g., lipases vs. acid catalysts), temperature (100–140°C).
- Response surface methodology (RSM) identifies optimal conditions. For example, lipase-catalyzed reactions at 60°C may reduce side products but require longer reaction times (24–48 hours) . Scale-up challenges : Solvent recovery systems (e.g., Dean-Stark traps) and continuous-flow reactors improve efficiency .
Q. What are the challenges in characterizing the branching pattern of this compound?
Branching introduces complexity in NMR spectra due to overlapping signals. Advanced techniques include:
Q. How does this compound interact with oxidizing agents under thermal stress?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability:
- Decomposition onset : ~250°C, with CO₂ and H₂O as primary products (confirmed via GC-MS ).
- Oxidation studies : Exposure to H₂O₂ or O₃ at 80°C for 24 hours reveals ester cleavage, forming 16-methylheptadecanoic acid (HPLC monitoring) .
Q. What methodologies are used to evaluate the long-term ecotoxicological impact of this compound?
- Acute toxicity : Daphnia magna 48-hour LC₅₀ tests (OECD Guideline 202).
- Chronic toxicity : Algal growth inhibition (OECD 201) over 72 hours, measuring chlorophyll-a depletion.
- Bioaccumulation : Log Kₒw (octanol-water partition coefficient) estimated via shake-flask method (log Kₒw ≈ 9.2, indicating high lipophilicity) .
Q. How is this compound applied in membrane biophysics studies?
As a lipid analog, it integrates into lipid bilayers to study:
- Membrane fluidity : Fluorescence anisotropy using DPH probes.
- Phase behavior : Differential scanning calorimetry (DSC) to identify gel-to-liquid crystalline transitions.
- Liposome encapsulation efficiency : Dynamic light scattering (DLS) and calcein release assays .
Q. What role does this compound play in drug delivery systems?
- Nanocarrier formulation : Encapsulates hydrophobic drugs (e.g., paclitaxel) via solvent evaporation.
- Release kinetics : pH-dependent hydrolysis in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8), analyzed via UV-Vis spectroscopy.
- Cellular uptake : Confocal microscopy with fluorescent probes (e.g., Nile Red) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
Q. Table 2. Recommended Analytical Techniques for Purity Assessment
| Technique | Parameters | Application |
|---|---|---|
| GC-MS | Column: DB-5MS; Temp: 280°C (inj.), 300°C (det.) | Quantifies residual alcohol/acid |
| HPLC | C18 column; Mobile phase: MeOH:H₂O (95:5) | Detects degradation products (RT: 8.2 min) |
| FTIR | ATR mode; 4000–400 cm⁻¹ | Confirms ester bond integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
